molecular formula C14H14N4O B14204490 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide CAS No. 827316-72-3

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide

Cat. No.: B14204490
CAS No.: 827316-72-3
M. Wt: 254.29 g/mol
InChI Key: JLUGFQLVIIWAAP-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide is a complex organic compound that features a pyrazole ring fused with an indole structure

Preparation Methods

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include hydrazines, aldehydes, and carboxylic acids. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrazole-indole derivatives. Compared to these, 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide may offer unique properties such as higher stability or specific binding affinities. Examples of similar compounds are:

Properties

CAS No.

827316-72-3

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-ethyl-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C14H14N4O/c1-2-15-14(19)9-3-4-11-10(7-9)8-13(17-11)12-5-6-16-18-12/h3-8,17H,2H2,1H3,(H,15,19)(H,16,18)

InChI Key

JLUGFQLVIIWAAP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=NN3

Origin of Product

United States

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